

Application Notes and Protocols for In Vivo Formulation of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3805 is a non-steroidal inhibitor of 5α -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1][2]. This mechanism of action makes it a compound of interest for investigating therapeutic effects in androgen-dependent conditions. Due to its nature as a poorly soluble compound, developing a suitable in vivo formulation for animal studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols and guidance for the formulation of **ONO-3805** for preclinical research.

Compound Information



Property	Value	Source
Compound Name	ONO-3805 / ONO-3805 Sodium	[3][4][5]
CAS Number	119347-91-0 (ONO-3805), 119347-96-5 (ONO-3805 Sodium)	[3]
Molecular Formula	C31H37NO5 (ONO-3805), C31H36NNaO5 (ONO-3805 Sodium)	[3]
Molecular Weight	503.63 g/mol (ONO-3805), 525.61 g/mol (ONO-3805 Sodium)	[2]
Mechanism of Action	Inhibition of 5α-reductase	[1][4][5]
Solubility	Soluble in DMSO	[3]

Signaling Pathway

The primary mechanism of action for **ONO-3805** is the inhibition of the 5α -reductase enzyme. This enzyme plays a crucial role in the androgen signaling pathway by converting testosterone into dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is more potent in activating downstream signaling. By inhibiting 5α -reductase, **ONO-3805** effectively reduces the levels of DHT, thereby attenuating androgen signaling.



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ONO-3805 Mechanism of Action

In Vivo Formulation Protocols

Given that **ONO-3805** is poorly soluble in aqueous solutions, a multi-component vehicle system is often required to achieve a homogenous and stable formulation suitable for administration in animal models. The following are example protocols that can be adapted based on the required dose, administration route, and animal model. It is imperative to perform small-scale formulation trials to assess solubility, stability, and vehicle tolerability before preparing large batches for in vivo studies.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly soluble compounds like **ONO-3805** for in vivo studies[6][7][8]. These include:

- Co-solvents: Using a mixture of a primary solvent (like DMSO) and other water-miscible solvents (e.g., polyethylene glycols) to maintain solubility upon dilution into an aqueous vehicle.
- Surfactants: Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to create micellar solutions that enhance solubility and stability.
- Lipid-based formulations: Dissolving the compound in oils or lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS)[7].
- Particle size reduction: Techniques like nanomilling can increase the surface area of the drug, improving its dissolution rate[9].

Example Formulation Protocol 1: Co-solvent/Surfactant System (for Oral or IP Injection)

This protocol is a common starting point for many poorly soluble compounds.

Materials:

ONO-3805 (or its sodium salt)



- Dimethyl sulfoxide (DMSO), ACS grade or higher
- PEG300 (Polyethylene glycol 300)
- Tween® 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Vehicle Composition:

Component	Percentage (v/v)
DMSO	5 - 10%
PEG300	30 - 40%
Tween® 80	5%
Saline/PBS	45 - 60%

Protocol:

- Stock Solution Preparation: Weigh the required amount of ONO-3805 and dissolve it in DMSO to create a concentrated stock solution. Gentle warming and vortexing may aid in dissolution.
- Vehicle Preparation: In a separate sterile tube, add the PEG300.
- Mixing: Slowly add the ONO-3805/DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.
- Surfactant Addition: Add the Tween® 80 to the mixture and continue to vortex until a clear, homogenous solution is formed.
- Final Dilution: Add the saline or PBS dropwise while continuously vortexing to bring the formulation to the final volume.
- Final Formulation Check: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the



percentage of co-solvents or surfactant).

Example Formulation Protocol 2: Suspension in Methylcellulose (for Oral Gavage)

If a solution is not achievable at the desired concentration, a uniform suspension can be an alternative.

Materials:

ONO-3805

- 0.5% 1% (w/v) Methylcellulose in sterile water
- 0.1% 0.2% (v/v) Tween® 80 (optional, as a wetting agent)

Vehicle Composition:

Component	Percentage
Methylcellulose	0.5% - 1% (w/v)
Tween® 80 (optional)	0.1% - 0.2% (v/v)
Sterile Water	q.s. to 100%

Protocol:

- Vehicle Preparation: Prepare the methylcellulose solution in sterile water according to the manufacturer's instructions. If using Tween® 80, add it to the methylcellulose solution.
- Compound Preparation: Weigh the required amount of **ONO-3805** and place it in a mortar.
- Wetting: If using Tween® 80, add a small amount of the vehicle to the powder to form a
 paste.
- Suspension Formation: Gradually add the remaining vehicle to the paste while triturating to create a uniform suspension.

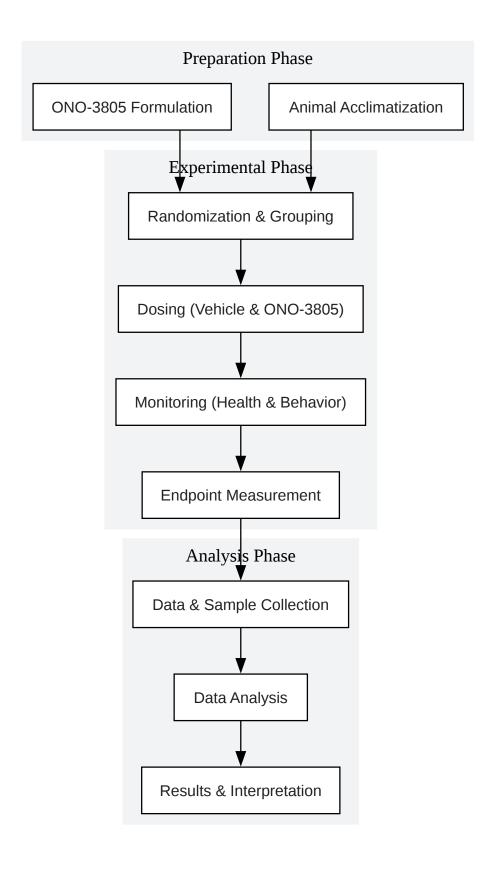


- Homogenization: Further homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size distribution.
- Administration: Ensure the suspension is well-mixed immediately before each animal is dosed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study using the formulated **ONO-3805**.





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In Vivo Efficacy Study Workflow



Important Considerations

- Tolerability: Always conduct a pilot study to assess the tolerability of the chosen vehicle in
 the specific animal model and strain being used. Monitor for signs of distress, weight loss, or
 adverse reactions. For DMSO-containing formulations, keep the final concentration of DMSO
 as low as possible, generally below 10% for mice, to avoid toxicity[5].
- Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
 Suspensions are generally only suitable for oral gavage.
- Stability: Assess the physical and chemical stability of the prepared formulation over the intended period of use. Some formulations may require continuous stirring or may not be suitable for long-term storage.
- Dose Volume: The final concentration of **ONO-3805** in the formulation should be adjusted to allow for an appropriate dosing volume for the size of the animal (e.g., typically 5-10 mL/kg for oral gavage in rodents).

By carefully considering these factors and utilizing the provided example protocols as a starting point, researchers can develop a suitable in vivo formulation for **ONO-3805** to advance their preclinical studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of ONO-3805]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#ono-3805-in-vivo-formulation-for-animalstudies]

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